Cas no 84284-70-8 (4'-Benzyloxyphenyl Acetylene)

4'-Benzyloxyphenyl Acetylene structure
4'-Benzyloxyphenyl Acetylene structure
Product Name:4'-Benzyloxyphenyl Acetylene
Numéro CAS:84284-70-8
Le MF:C15H12O
Mégawatts:208.255184173584
MDL:MFCD01814885
CID:60682
PubChem ID:1490323
Update Time:2024-10-26

4'-Benzyloxyphenyl Acetylene Propriétés chimiques et physiques

Nom et identifiant

    • 4-Benzyloxyphenyl acetylene
    • 4'-Benzyloxyphenyl acetylene
    • 1-(benzyloxy)-4-ethynylbenzene
    • 1-benzyloxy-4-ethynyl-benzene
    • 1-ethynyl-4-phenylmethoxybenzene
    • 1-ethynyl-4-benzyloxy benzene
    • BENZENE, 1-ETHYNYL-4-(PHENYLMETHOXY)-
    • 4'-Benzyloxyphenylacetylene
    • 4-benzyloxylphenylacetylene
    • 4-benzyloxy phenyl acetylene
    • 1-ethynyl-4-benzyloxybenzene
    • 4\\'-Benzyloxyphenyl acetylene
    • XQHAOXRZNLCKJO-UHFFFAOYSA-N
    • 4-Ethynyl-1-(phen
    • 1-Ethynyl-4-(phenylmethoxy)benzene (ACI)
    • 4-(Benzyloxy)phenylacetylene
    • 4-Ethynyl-1-phenylmethoxybenzene
    • 4'-Benzyloxyphenyl Acetylene
    • MDL: MFCD01814885
    • Piscine à noyau: 1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2
    • La clé Inchi: XQHAOXRZNLCKJO-UHFFFAOYSA-N
    • Sourire: C#CC1C=CC(OCC2C=CC=CC=2)=CC=1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 4
  • Complexité: 235
  • Le xlogp3: 4
  • Surface topologique des pôles: 9.2

Propriétés expérimentales

  • Point d'ébullition: 328.5°C at 760 mmHg

4'-Benzyloxyphenyl Acetylene Informations de sécurité

4'-Benzyloxyphenyl Acetylene PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Fluorochem
040581-250mg
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
250mg
£19.00 2022-03-01
Fluorochem
040581-1g
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
1g
£64.00 2022-03-01
Fluorochem
040581-5g
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
5g
£282.00 2022-03-01
Fluorochem
040581-10g
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
10g
£456.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UJ683-200mg
4'-Benzyloxyphenyl Acetylene
84284-70-8 98%
200mg
217.0CNY 2021-07-12
Ambeed
A266686-250mg
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
250mg
$25.00 2022-05-16
Ambeed
A266686-1g
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
1g
$75.00 2022-05-16
Ambeed
A266686-5g
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
5g
$298.00 2022-05-16
Ambeed
A266686-25g
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
25g
$993.00 2022-05-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD94537-250mg
4'-Benzyloxyphenyl acetylene
84284-70-8 98%
250mg
¥191.0 2024-04-18

4'-Benzyloxyphenyl Acetylene Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
Référence
Total synthesis of Daphnodorin A
Yuan, Hu; Bi, Kaijian; Chang, Wanlin; Yue, Rongcai; Li, Bo; et al, Tetrahedron, 2014, 70(47), 9084-9092

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
HIF-1α inhibitors: Synthesis and biological evaluation of novel moracin O and P analogs
Xia, Yan; Jin, Yinglan; Kaur, Navneet; Choi, Yongseok; Lee, Kyeong, European Journal of Medicinal Chemistry, 2011, 46(6), 2386-2396

Méthode de production 3

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  0.5 h, 0 °C - rt
Référence
Synthesis of yashabushidiol and its analogues and their cytotoxic activity against cancer cell lines
Narasimhulu, M.; Srikanth Reddy, T.; Chinni Mahesh, K.; Sai Krishna, A.; Venkateswara Rao, J.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(11), 3125-3127

Méthode de production 4

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Référence
Cs2CO3-mediated synthesis of terminal alkynes from 1,1-dibromo-1-alkenes
Zhao, Ming; Kuang, Chunxiang; Yang, Qing; Cheng, Xuezhi, Tetrahedron Letters, 2011, 52(9), 992-994

Méthode de production 5

Conditions de réaction
1.1 Solvents: Methanol ;  10 min, cooled
1.2 Reagents: Potassium carbonate ;  2 h, cooled; overnight, cooled
Référence
Concise synthesis of dimethyl (2-oxopropyl)phosphonate and homologation of aldehydes to alkynes in a tandem process
Maehr, Hubert; Uskokovic, Milan R.; Schaffner, Carl P., Synthetic Communications, 2009, 39(2), 299-310

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Cesium fluoride ;  rt → 100 °C; 2 h, 100 °C; 100 °C → rt
Référence
SO2F2-Mediated Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes
Zha, Gao-Feng ; Fang, Wan-Yin; Li, You-Gui; Leng, Jing; Chen, Xing; et al, Journal of the American Chemical Society, 2018, 140(50), 17666-17673

Méthode de production 7

Conditions de réaction
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Référence
New Methods for Organic Synthesis on Solid Supports
Mynett, Donna Maria, 1995, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Succinimide ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 90 °C
Référence
Synthesis of alkynes under dry reaction conditions
Rao, Maddali L. N.; Shamim Islam, Sk, Tetrahedron Letters, 2021, 71,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Référence
Discovery of Carboranes as Inducers of 20S Proteasome Activity
Ban, Hyun Seung; Minegishi, Hidemitsu; Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; et al, ChemMedChem, 2010, 5(8), 1236-1241

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
Référence
Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3
Pan, Shitao; Xie, Qiqiang; Wang, Xiu; Wang, Qian; Ni, Chuanfa; et al, Chemical Communications (Cambridge, 2022, 58(33), 5156-5159

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ;  3 h, 80 °C
Référence
New series of AB2-type hyperbranched polytriazoles derived from the same polymeric intermediate: Different endcapping spacers with adjustable bulk and convenient syntheses via click chemistry under copper(I) catalysis
Li, Zhong-An; Wu, Wen-Bo; Qiu, Guo-Fu; Yu, Gui; Liu, Yun-Qi; et al, Journal of Polymer Science, 2011, 49(9), 1977-1987

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Référence
First Synthesis of the [5-5-6-6] Tetracyclic Framework of Spiropreussione B
Chinta, Bhavani Shankar; Baire, Beeraiah, European Journal of Organic Chemistry, 2017, 2017(24), 3457-3460

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Methanol ;  32 h, rt
Référence
Reactivity Switch Enabled by Counterion: Highly Chemoselective Dimerization and Hydration of Terminal Alkynes
Xu, Caixia; Du, Weiyuan; Zeng, Yi; Dai, Bin; Guo, Hao, Organic Letters, 2014, 16(3), 948-951

Méthode de production 14

Conditions de réaction
1.1 Reagents: Butylmagnesium chloride Solvents: Toluene ,  Tetrahydrofuran ;  rt; 1 h, 110 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Cu-mediated or metal-free alkylation of gem-dibromoalkenes with tertiary, secondary and primary alkyl grignard reagents
Deng, Yupian; Zhang, Xuxue; Liu, Chuan; Cao, Song, Tetrahedron, 2021, 81,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium carbonate ;  rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
1.3 Solvents: Diethyl ether ,  Water ;  rt
Référence
Concise Total Syntheses of Aspalathin and Nothofagin
Yepremyan, Akop; Salehani, Baback; Minehan, Thomas G., Organic Letters, 2010, 12(7), 1580-1583

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triethylamine ,  Tetraphenylporphyrin Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium
1.2 Reagents: Sodium hydroxide Solvents: Toluene
Référence
Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agent
Gallardo, Hugo; Conte, Gilmar; Bryk, Fernando; Lourenco, Maria Cristina S.; Costa, Marilia S.; et al, Journal of the Brazilian Chemical Society, 2007, 18(6), 1285-1291

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
Référence
Design, synthesis and evaluation of 2,4-diaminoquinazolines as inhibitors of trypanosomal and leishmanial dihydrofolate reductase
Khabnadideh, Soghra; Pez, Didier; Musso, Alexander; Brun, Reto; Perez, Luis M. Ruiz; et al, Bioorganic & Medicinal Chemistry, 2005, 13(7), 2637-2649

Méthode de production 18

Conditions de réaction
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Référence
Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties
Flynn, Bernard L.; Gill, Gurmit S.; Grobelny, Damian W.; Chaplin, Jason H.; Paul, Dharam; et al, Journal of Medicinal Chemistry, 2011, 54(17), 6014-6027

Méthode de production 19

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  18 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Référence
An Alternative Role for Acetylenes: Activation of Fluorobenzenes toward Nucleophilic Aromatic Substitution
Bizier, Nicholas P.; Wackerly, Jay Wm.; Braunstein, Eric D.; Zhang, Mengfei; Nodder, Stephen T.; et al, Journal of Organic Chemistry, 2013, 78(12), 5987-5998

4'-Benzyloxyphenyl Acetylene Raw materials

4'-Benzyloxyphenyl Acetylene Preparation Products

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